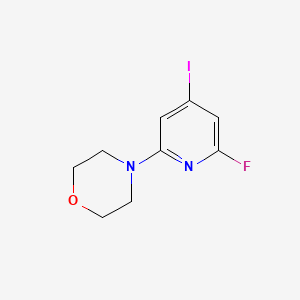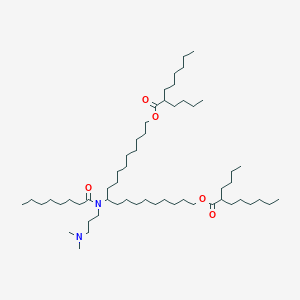
N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-4-hydroxy-5-methoxypyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a quinoxaline and pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a dicarbonyl compound under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a cyclization reaction involving a suitable precursor, such as a β-keto ester.
Coupling of the Two Moieties: The quinoxaline and pyridine moieties are coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel polymers.
Mecanismo De Acción
The mechanism of action of N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)sulfonyl]leucine
- N-[(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)sulfonyl]alanine
- N-[(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)sulfonyl]glycine
Uniqueness
N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its specific combination of quinoxaline and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H12N4O5 |
|---|---|
Peso molecular |
328.28 g/mol |
Nombre IUPAC |
N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O5/c1-24-12-6-16-10(5-11(12)20)13(21)17-7-2-3-8-9(4-7)19-15(23)14(22)18-8/h2-6H,1H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
Clave InChI |
NTWNBEJGGVYYCF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CNC(=CC1=O)C(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13363417.png)
![5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile](/img/structure/B13363420.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)


![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)

![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363456.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363468.png)

